molecular formula C8H17NO B1370103 3-Ethyl-1-methylpiperidin-4-ol

3-Ethyl-1-methylpiperidin-4-ol

Cat. No.: B1370103
M. Wt: 143.23 g/mol
InChI Key: XSKADGFNZKWGAK-UHFFFAOYSA-N
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Description

3-Ethyl-1-methylpiperidin-4-ol is a substituted piperidine derivative characterized by a six-membered heterocyclic ring containing a nitrogen atom. Its molecular structure includes:

  • Ethyl group at position 3 (C3).
  • Methyl group at position 1 (N1).
  • Hydroxyl group at position 4 (C4).

This compound’s structural features influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and lipophilicity.

Properties

IUPAC Name

3-ethyl-1-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-7-6-9(2)5-4-8(7)10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKADGFNZKWGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Variations

The hydroxyl group at C4 distinguishes 3-ethyl-1-methylpiperidin-4-ol from other piperidine derivatives. For example:

  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ( compound) features a ketone at C4 and methoxyphenyl substituents at C2 and C6, along with an acetyl group at N1.

Key Differences:

Property This compound 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
C4 Functional Group Hydroxyl (-OH) Ketone (-C=O)
N1 Substituent Methyl Acetyl
Aromatic Substituents None Bis(4-methoxyphenyl) at C2 and C6
Hydrogen Bonding High (due to -OH) Moderate (ketone and methoxy groups)

The hydroxyl group in this compound enhances its polarity and hydrogen-bonding capacity compared to the ketone-containing analog. This may improve aqueous solubility but reduce membrane permeability .

Physicochemical and Structural Properties

  • Lipophilicity : The ethyl and methyl groups in this compound contribute to moderate lipophilicity, whereas the methoxyphenyl groups in the compound significantly increase hydrophobicity.
  • Conformational Flexibility : The hydroxyl group at C4 may restrict ring puckering compared to the planar ketone group in piperidin-4-one derivatives.

Research Findings and Data Gaps

While crystallographic studies of the compound confirm its planar ketone and aromatic substituent arrangement , similar structural data for this compound are lacking. Further research is needed to:

  • Characterize its crystal structure.
  • Evaluate its pharmacological profile relative to analogs.

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